N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide
Description
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound consists of an acenaphthene moiety linked to a benzamide group with two methoxy substituents.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-11-9-15(12-19(18)25-2)21(23)22-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOKPIVMQFZLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide typically involves the reaction of acenaphthene derivatives with appropriate benzoyl chloride derivatives under specific conditions. For instance, acenaphthene can be reacted with bromoacetyl bromide in the presence of aluminum chloride to form bromoacetylacenaphthene, which can then be further reacted with benzoyl chloride derivatives to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acenaphthene derivatives with potential pharmaceutical applications.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound also contains an acenaphthene moiety but differs in its functional groups, leading to different chemical and biological properties.
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide: This compound has a similar acenaphthene structure but with different substituents, resulting in unique applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the class of acenaphthene derivatives. This compound has garnered attention due to its diverse biological activities, including potential antitumor, antifungal, and antimicrobial properties. The following sections provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C₁₉H₁₉N₁O₃
Molecular Weight: 305.36 g/mol
The compound's structure features a unique substitution pattern that influences its biological activity. The acenaphthene moiety is known for its pharmacological significance, contributing to various biological effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways:
- Inhibition of Cell Cycle Progression: Studies have demonstrated that the compound can arrest the cell cycle at specific phases, thereby preventing cancer cell division.
- Induction of Apoptosis: Mechanistic studies suggest that this compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Antifungal and Antimicrobial Properties
The compound has also been investigated for its antifungal and antimicrobial activities. It has shown effectiveness against a range of pathogenic fungi and bacteria:
- Antifungal Activity: In vitro studies reveal that this compound inhibits the growth of fungi such as Candida albicans.
- Antimicrobial Activity: The compound demonstrates broad-spectrum activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Targeting Enzymes: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways: It can influence various signaling pathways related to apoptosis and immune responses.
Research Findings and Case Studies
A summary of notable research findings related to the biological activity of this compound is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
